Methyl 1-methyl-2-pyrroleacetate
Overview
Description
Methyl 1-methyl-2-pyrroleacetate: is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen. This compound is characterized by the presence of a methyl group at the first position and an ester group at the second position of the pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-methyl-2-pyrroleacetate can be synthesized through various methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 1-methylpyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid, which facilitates the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The aromatic pyrrole ring can undergo electrophilic aromatic substitution reactions, where an electrophilic group replaces a hydrogen atom on the ring.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Electrophilic Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Hydrolysis: 1-methylpyrrole-2-carboxylic acid and methanol.
Electrophilic Substitution: Substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 1-methyl-2-pyrroleacetate has various applications in scientific research:
Mechanism of Action
. its reactivity is influenced by the electron-withdrawing ester group, which affects the overall electronic properties of the pyrrole ring. This can make the compound less reactive at the nitrogen atom but more susceptible to reactions at other ring positions.
Comparison with Similar Compounds
- Methyl 1-methylpyrrole-2-acetate
- 1-Methylpyrrole-2-acetic acid methyl ester
Comparison: Methyl 1-methyl-2-pyrroleacetate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and properties compared to other pyrrole derivatives. The presence of the ester group significantly influences its chemical behavior, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(1-methylpyrrol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVDYLHQYNGFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199818 | |
Record name | Methyl 1-methylpyrrol-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51856-79-2 | |
Record name | 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51856-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methylpyrrol-2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051856792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-methylpyrrol-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-methylpyrrol-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper "Hydrogenation of pyrrole derivatives Part III. Hydrogenation of methyl 1-methyl-2-pyrroleacetate"?
A1: The research paper focuses on investigating the hydrogenation reaction of this compound []. This likely involves studying the conditions, catalysts, and products formed when this compound reacts with hydrogen.
Q2: Can you provide more details on the hydrogenation reaction discussed in the paper?
A2: Unfortunately, the abstract does not provide specifics about the reaction conditions, catalysts used, or the products formed during the hydrogenation of this compound. More details would be available within the full text of the research paper [].
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